molecular formula C13H15N3 B039747 4-Piperazin-1-yl-quinoline CAS No. 118306-89-1

4-Piperazin-1-yl-quinoline

Cat. No. B039747
M. Wt: 213.28 g/mol
InChI Key: CGSWRHKBLLDUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Piperazin-1-yl-quinoline derivatives involves multiple steps, including alkylation, arylation, acylation, and reductive amination, starting from 2-haloquinolines and anilides to form the desired quinoline derivatives. These synthetic routes allow for the introduction of various functional groups, enhancing the compound's pharmacological profile (Gouda & El-Bana, 2023).

Molecular Structure Analysis

The molecular structure of 4-Piperazin-1-yl-quinoline derivatives has been elucidated through techniques such as FT-IR, 1H-NMR, 13C-NMR, and LCMS. Crystal structures reveal the piperazine ring adopts a chair conformation, with various intermolecular interactions leading to supramolecular architectures. These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets (Desai et al., 2017).

Chemical Reactions and Properties

4-Piperazin-1-yl-quinoline and its derivatives participate in diverse chemical reactions, including nucleophilic addition, cyclization, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities and to create novel derivatives with potential pharmacological applications. The electrochemical oxidation studies and the unique regioselectivity in the synthesis of highly conjugated derivatives highlight the compound's versatility in chemical transformations (Amani, Khazalpour, & Nematollahi, 2012).

Physical Properties Analysis

The physical properties of 4-Piperazin-1-yl-quinoline derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their pharmacokinetic profile. These properties are determined by the compound's molecular structure and are essential for drug formulation and delivery.

Chemical Properties Analysis

The chemical properties of 4-Piperazin-1-yl-quinoline, including its reactivity, stability, and interaction with biological molecules, are foundational to its biological activities. Studies on the compound's interaction with DNA Gyrase A and N-myristoyltransferase have provided insights into its potential antimicrobial activity, highlighting the importance of chemical properties in drug design (Desai et al., 2017).

Scientific Research Applications

  • Anti-inflammatory Properties : Identified as a new lead structure for H4 receptor ligands, certain derivatives of 4-Piperazin-1-yl-quinoline, like compounds 57 and 20, have shown significant anti-inflammatory properties in vivo (Smits et al., 2008).

  • Anti-Breast Cancer Potential : A 4-piperazinylquinoline linked isatin analog has been proposed as a prototype molecule for developing a new class of anti-breast cancer agents (Solomon, Hu, & Lee, 2010).

  • Antiproliferative Activity : Certain derivatives exhibited considerable growth inhibition of human cancer cell lines, suggesting potential as hits for drug discovery (Harishkumar, Nd, & Sm, 2018).

  • Sorbitol Dehydrogenase Inhibition : Derivatives of 4-Piperazin-1-yl-quinoline are potential inhibitors of sorbitol dehydrogenase, an enzyme implicated in diabetic complications (Depreux, Varlet, Fourmaintraux, & Lesieur, 2000).

  • Hypoxic-Cytotoxic Agents in Cancer : Some derivatives are hypoxic-cytotoxic agents, potentially applicable in cancer research (Ortega et al., 2000).

  • Potential Antidepressant Activity : Exhibits potential antidepressant activity and antagonism to reserpine-induced hypothermia in mice (Alhaider, Abdelkader, & Lien, 1985).

  • Anti-proliferative Activities in Cancer Cells : 4-Piperazin-1-yl-quinoline conjugates showed better anti-proliferative activities than curcumin in human breast cancer and human embryonic kidney cells (Parveen et al., 2017).

  • Selective Alpha(2C)-Adrenoceptor Antagonists : Potent and selective alpha(2C)-adrenoceptor antagonists, showing excellent subtype selectivities over other subtypes (Höglund et al., 2006).

  • Antibacterial and Antifungal Activities : Exhibits significant antibacterial and weak antifungal activities, with potential as novel antimicrobial agents (Rameshkumar et al., 2003).

  • Diverse Pharmacological Profiles : Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have shown a wide range of pharmacological activities including antimalarial, anti-HIV, anticancer, and more (El-Azzouny, Aboul-Enein, & Hamissa, 2020).

  • Antimicrobial Applications : Some synthesized derivatives have promising antimicrobial activities, suggesting potential in developing novel antimicrobial quinoline derivatives (Marganakop et al., 2022).

  • In Silico Antimicrobial Activity : Demonstrated in-silico antimicrobial activity, indicating potential for antibacterial and antifungal applications (Desai et al., 2017).

Safety And Hazards

The safety information for 4-Piperazin-1-yl-quinoline indicates that it is classified as Acute Tox. 4 Oral . The hazard statements include H302 and the precautionary statements include P301 + P312 + P330 .

Future Directions

The 4-Piperazin-1-yl-quinoline structure has diverse pharmacological profiles and has been used as a scaffold in medicinal chemistry for the development of various therapeutic agents . Future research could focus on improving the hydrophilicity of these compounds for the development of effective and safe anticancer drugs .

properties

IUPAC Name

4-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSWRHKBLLDUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364187
Record name 4-Piperazin-1-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperazin-1-yl-quinoline

CAS RN

118306-89-1
Record name 4-Piperazin-1-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118306-89-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Chloroquinoline (25 g, 0.153 mol) and anhydrous piperazine (59.2 g, 0.69 mol) were dissolved in dimethylacetamide (400 ml) and stirred at 130° C. for 4 hours. The mixture was allowed to reach room temperature, water (600 ml) and 2M NaOH (150 ml) were added and the mixture was extracted with dichloromethane (600 ml). The organic phase was dried over magnesium sulfate, the solvent was removed at reduced pressure and the residue crystallized with diisopropylether. The raw product was mixed with a mixture of dichloromethane, diisopropylether and ethyl acetate (1:1:1), and stirred overnight at room temperature. The mixture was filtered, the filtrate evaporated under reduced pressure and the residue crystallized with diisopropylether to yield 10.0 g of off-white crystals (0.047 mol, 31%). NMR (1H, CDCl3, 300 MHz): 8.74 (s, 1H), 8.04 (m, 2H), 7.65 (m, 1H), 7.48 (m, 1H), 6.85 (d, 1H), 3.19 (m, 8H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
59.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
31%

Synthesis routes and methods II

Procedure details

To a solution of 4-chloroquinoline (2.0 g, 12.2 mmol) in toluene (100 mL) was added piperazine (7.98 g, 92.7 mmol). The reaction mixture was heated to reflux and stirred for 96 hours, after which it was cooled to room temperature and then further cooled to 0° C. The resulting mixture was filtered to remove the hydrochloride salts that had precipitated. After washing the salts with toluene, the combined filtrate was washed with 10% aqueous acetic acid (2×25 mL). The combined aqueous extracts were washed with diethyl ether (25 mL) and then basified to pH 8-10 by adding 1M NaOH. The resulting aqueous mixture was extracted with dichloromethane (3×25 mL). The combined organic extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation. The crude residue, 4-Piperazinylquinoline, was obtained as a yellow solid (2.54 g, 97%) and used without further purification. 1H NMR was consistent with that reported in the literature (Abel, M. D., et al., Journal of Heterocyclic Chemistry (1996), 33(2), 415-420).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Piperazine (13.2 g) was melted by heating at 140° C., and 4-chloroquinoline (2.5 g) was added thereto. The mixture was stirred at 140° C. for 30 min. The reaction mixture was added to iced water, and the mixture was extracted with chloroform to give 1-(4-quinolyl)piperazine (3.45 g) as a pale-yellow oil.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperazin-1-yl-quinoline
Reactant of Route 2
Reactant of Route 2
4-Piperazin-1-yl-quinoline
Reactant of Route 3
Reactant of Route 3
4-Piperazin-1-yl-quinoline
Reactant of Route 4
Reactant of Route 4
4-Piperazin-1-yl-quinoline
Reactant of Route 5
Reactant of Route 5
4-Piperazin-1-yl-quinoline
Reactant of Route 6
Reactant of Route 6
4-Piperazin-1-yl-quinoline

Citations

For This Compound
128
Citations
MN Aboul‐Enein, AMAES El‐Azzouny… - Archiv der …, 2017 - Wiley Online Library
Signaling pathway inhibition of VEGFR‐II is visualized as valuable tool in cancer management. In the current study, the synthesis of novel 1‐4‐(7‐chloroquinolin‐4‐yl)piperazin‐1‐yl)‐2‐…
Number of citations: 16 onlinelibrary.wiley.com
AMAES El‐Azzouny, MN Aboul‐Enein… - Drug Development …, 2020 - Wiley Online Library
The 7‐chloro‐4‐(piperazin‐1‐yl)quinoline structure is an important scaffold in medicinal chemistry. It exhibited either alone or as hybrid with other active pharmacophores diverse …
Number of citations: 5 onlinelibrary.wiley.com
A Salahuddin, A Inam, RL van Zyl, DC Heslop… - Bioorganic & medicinal …, 2013 - Elsevier
… The chloro-4-piperazin-1-yl-quinoline (2) was synthesized by aromatic nucleophilic … ) was achieved by reacting 7-chloro-4-piperazin-1-yl-quinoline (2) with different sulfonyl chlorides …
Number of citations: 64 www.sciencedirect.com
ME Aboutabl, AR Hamed, MF Hamissa… - Pharmaceutical …, 2020 - ps.tbzmed.ac.ir
Background: 4-Aminoquinoline derivatives possess various potential biological properties. The introduction of additional piperazine heterocyclic pharmacophoric moiety tends to …
Number of citations: 7 ps.tbzmed.ac.ir
TG Shruthi, S Eswaran, P Shivarudraiah… - Bioorganic & medicinal …, 2019 - Elsevier
… We have designed new quinoline derivatives containing substituted 4-Piperazin-1-yl-quinoline carrying 1,2,4-oxadiazole moiety. In the present work, all the new structures have been …
Number of citations: 57 www.sciencedirect.com
MF Ansari, F Hayat, A Inam, F Kathrada… - Bioorganic & Medicinal …, 2017 - Elsevier
… The 7-chloro-4-piperazin-1-yl-quinoline (4) was synthesized by a previously reported … ) was achieved by reacting 7-chloro-4-piperazin-1-yl-quinoline (4) with different sulfonyl substituted …
Number of citations: 5 www.sciencedirect.com
RS Viswas, S Pundir, H Lee - Journal of Enzyme Inhibition and …, 2019 - Taylor & Francis
… The intermediate compounds of 7-substituted-4-piperazin-1-yl-quinoline (3 and 4) were prepared by aromatic nucleophilic substitution on 7-substituted-4-chloro-quinoline (1 and 2) with …
Number of citations: 29 www.tandfonline.com
VR Solomon, C Hu, H Lee - Bioorganic & medicinal chemistry, 2010 - Elsevier
… The intermediate compounds 7-substituted-4-piperazin-1-yl-quinoline (3–4) were prepared by aromatic nucleophilic substitution on 7-substituted-4-chloro-quinoline with excess of …
Number of citations: 163 www.sciencedirect.com
ND Parmar, SD Hadiyal, VH Kapupara… - World Scientific …, 2019 - bibliotekanauki.pl
A series of (4-(7-chloroquinolin-4-yl)piperazin-1-yl)(substitutedphenyl)methanones were prepared via multistep synthesis which involved acrylation without base, cyclisation, hydrolysis, …
Number of citations: 5 bibliotekanauki.pl
A Inam, SM Siddiqui, TS Macedo, DRM Moreira… - European Journal of …, 2014 - Elsevier
… N-Acylhydrazones derived from 7-chloro-4-piperazin-1-yl-quinoline were synthesized and biologically evaluated for blood-stage of Plasmodium falciparum and Entamoeba histolytica …
Number of citations: 72 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.